
(3-(4-Aminophenyl)isoxazol-5-yl)methanol
概要
説明
“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is a chemical compound with the molecular formula C10H10N2O2 . It is used as an intermediate in pharmaceutical research and development .
Molecular Structure Analysis
The molecular structure of “(3-(4-Aminophenyl)isoxazol-5-yl)methanol” is represented by the formula C10H10N2O2 . The molecular weight of this compound is 190.20 .Physical And Chemical Properties Analysis
“(3-(4-Aminophenyl)isoxazol-5-yl)methanol” has a molecular weight of 190.20 . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point were not available in the search results .科学的研究の応用
Pharmaceutical Research
This compound, with the CAS number 885273-66-5, is utilized in pharmaceutical research due to its structural similarity to biologically active molecules. Its isoxazole ring mimics the 1,2-azoles found in many drugs, making it a valuable scaffold for the development of new therapeutic agents .
Material Science
In material science, the compound’s ability to form stable crystalline structures can be exploited. This property is essential for creating new materials with specific optical or electronic characteristics, potentially useful in the development of organic semiconductors .
Chemical Synthesis
As a building block in chemical synthesis, this compound’s amino group can undergo various reactions, such as acylation or alkylation, leading to a wide range of derivatives. These derivatives can then be further used to synthesize more complex molecules .
Analytical Chemistry
In analytical chemistry, the compound’s unique UV-Vis absorption spectrum makes it a candidate for use as a standard in spectroscopic analysis. This application is crucial for determining the concentration of similar compounds in a mixture .
Biological Studies
The amino group present in the compound can interact with biological macromolecules, making it a potential probe for studying protein-ligand interactions. This interaction is vital for understanding the mechanisms of enzyme action and for drug discovery .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be investigated for their potential as growth regulators or pesticides. The isoxazole ring is a common motif in agrochemicals, and modifications to the phenyl ring could lead to new, effective compounds .
Catalysis
The compound’s molecular structure allows it to act as a ligand in catalytic systems. It could be used to stabilize metal catalysts or to create organocatalysts, which are essential for accelerating various chemical reactions .
Environmental Science
Lastly, in environmental science, this compound’s derivatives could be studied for their ability to bind to pollutants. This binding capacity can be harnessed to develop new methods for water treatment or soil remediation .
作用機序
特性
IUPAC Name |
[3-(4-aminophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXXPOJYMSSBIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717022 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Aminophenyl)isoxazol-5-yl)methanol | |
CAS RN |
885273-66-5 | |
| Record name | [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

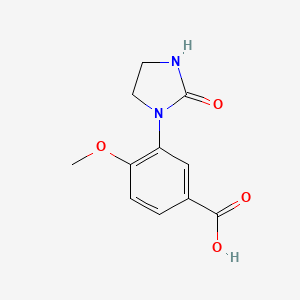
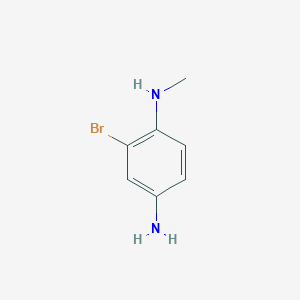
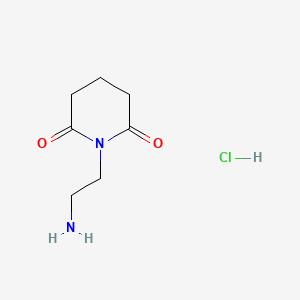

amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)

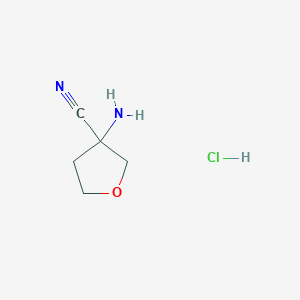
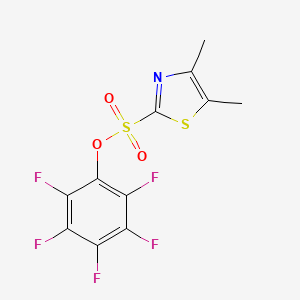
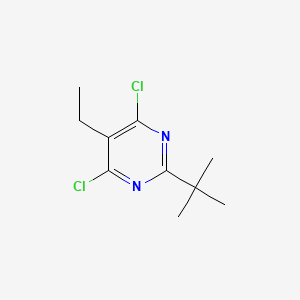
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1526139.png)
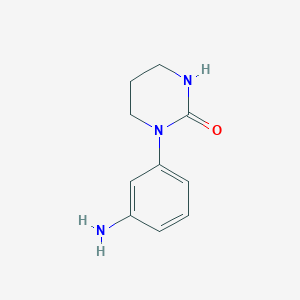
![3-Methyl-2-[(2,2,2-trifluoroethyl)amino]butanamide hydrochloride](/img/structure/B1526143.png)